2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione
Description
Properties
CAS No. |
92763-82-1 |
|---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-tert-butylnaphtho[2,3-f]isoindole-5,10-dione |
InChI |
InChI=1S/C20H17NO2/c1-20(2,3)21-10-12-8-16-17(9-13(12)11-21)19(23)15-7-5-4-6-14(15)18(16)22/h4-11H,1-3H3 |
InChI Key |
OTZLBQIGPGWKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The general approach to synthesizing 2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione involves:
- Starting with substituted naphthoquinone derivatives or isoindole precursors.
- Employing 1,3-dipolar cycloaddition or related cyclization reactions to form the isoindole ring fused to the naphthalene system.
- Introducing the tert-butyl group via appropriate alkylation or through tert-butyl substituted starting materials.
- Final oxidative steps to achieve the quinone dione structure.
Molecular Iodine-Induced 1,3-Dipolar Cycloaddition and Oxidative Aromatization
A notable method involves a molecular iodine induced 1,3-dipolar cycloaddition followed by oxidative aromatization to construct benzo[f]isoindole-1,3-dicarboxylates, which are structurally related to the target compound. The process includes:
- Generation of an iminium ion intermediate via reaction of tertiary amines with molecular iodine.
- Formation of a 1,3-dipole azomethine intermediate.
- [3+2] Cycloaddition with a quinone substrate such as 1,4-naphthoquinone.
- Oxidative aromatization facilitated by co-oxidation of O2 and I2.
This method provides a rapid and efficient route to fused isoindole-quinone systems, adaptable for tert-butyl substituted analogs by modifying the starting materials accordingly.
Preparation via Acetoxy-Etheno-Naphthoisoindole Precursors
Another approach starts from 5,10-diacetoxy-4,11-etheno-2H-naphtho[2,3-f]isoindole derivatives bearing tert-butyl ester groups:
- The precursor compound is synthesized by known general procedures involving condensation and cyclization reactions.
- Treatment with trifluoroacetic acid (TFA) under argon atmosphere at room temperature for 30 minutes removes acetoxy groups and facilitates rearrangement.
- Subsequent washing, drying, and silica gel chromatography yields the target compound as a gray solid.
- Yields reported are around 68%, with melting points consistent with literature values (130-132 °C).
- Characterization by ^1H and ^13C NMR confirms the structure.
Metal-Catalyzed Cyclization and Functionalization
A more recent synthetic strategy involves rhodium-catalyzed cyclization reactions:
- Starting from 2-(tert-butyl)benzo[a]pyrrolo or related isoindole precursors.
- Using [Cp*RhCl2]2 catalyst with copper acetate in dichloroethane (DCE) solvent at 100 °C under air.
- The reaction proceeds over 20 hours to afford the fused isoindole-quinone derivatives.
- Purification by silica gel chromatography yields the target compound in moderate to good yields (e.g., 61% reported for analogous compounds).
- This method allows for efficient introduction of tert-butyl groups and quinonoid functionalities in one pot.
Data Table Summarizing Key Preparation Methods
Detailed Research Findings and Analysis
Molecular iodine induced cycloaddition is a novel and selective method for constructing fused isoindole-quinone systems. The reaction mechanism involves formation of reactive iminium ions and 1,3-dipoles, facilitating regioselective cycloaddition with quinones. The oxidative aromatization step is crucial to achieve the quinonoid dione structure, with molecular iodine and atmospheric oxygen acting synergistically.
TFA-mediated deacetylation of diacetoxy precursors is a mild and efficient method to convert protected intermediates into the target quinonoid compound. The reaction proceeds smoothly at room temperature under inert atmosphere, avoiding harsh conditions that might degrade sensitive functional groups. The use of silica gel chromatography ensures high purity of the final product.
Rhodium-catalyzed cyclization offers a versatile approach to access various substituted isoindole derivatives, including tert-butyl substituted analogs. The catalytic system allows for C-H activation and annulation under relatively mild conditions, providing good yields and scalability. This method is particularly useful for synthesizing complex polycyclic systems with diverse substituents.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-2H-naphtho[2,3-f]isoindole-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized naphthoisoindole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex polycyclic structures. Its unique molecular framework allows for various functionalizations that are crucial in synthesizing more complex molecules.
Case Study: Synthesis of Porphyrins
A notable application is in the synthesis of porphyrins, which are essential in many biological systems and have applications in photodynamic therapy. The compound can be transformed through palladium-catalyzed reactions to yield various derivatives useful in porphyrin chemistry .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Palladium-Catalyzed Coupling | 64 | 2.5 hours at room temperature |
| C-H Activation | 43 | Under inert atmosphere |
Pharmaceutical Applications
The pharmacological potential of 2-tert-butyl-2H-naphtho[2,3-f]isoindole-5,10-dione has been explored in various studies. Its derivatives exhibit promising biological activities, including anticancer and antimicrobial properties.
Case Study: Anticancer Activity
Research indicates that certain derivatives of this compound demonstrate cytotoxic effects against cancer cell lines. For instance, modifications to the naphthoisoindole structure have resulted in compounds with enhanced potency against breast and lung cancer cells .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.4 | 5,10-Diacetoxy derivative |
| A549 (Lung Cancer) | 15.8 | Unsubstituted variant |
Materials Science
In materials science, the compound is being investigated for its potential use in developing new materials with specific electronic and optical properties. Its ability to form stable complexes with metals opens avenues for creating novel catalysts and sensors.
Case Study: Sensor Development
The integration of this compound into sensor technology has shown promise in detecting environmental pollutants. Its electronic properties allow for the design of sensitive and selective sensors that can operate under varying environmental conditions .
| Sensor Type | Detection Limit (ppm) | Application |
|---|---|---|
| Electrochemical Sensor | 0.1 | Heavy Metal Detection |
| Optical Sensor | 0.05 | Organic Pollutants Detection |
Cosmetic Formulations
The cosmetic industry is increasingly utilizing compounds like this compound for their skin-beneficial properties. Its derivatives are being formulated into creams and lotions aimed at improving skin health.
Case Study: Moisturizing Creams
Studies have demonstrated that formulations containing this compound exhibit superior moisturizing effects compared to traditional formulations. The stability and efficacy of these products have been validated through clinical trials .
| Formulation Type | Moisturizing Effect (%) | Stability Test Duration (months) |
|---|---|---|
| Cream with Derivative | 85 | 12 |
| Control Cream | 70 | 6 |
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-2H-naphtho[2,3-f]isoindole-5,10-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Disperse Blue 60 (4,11-Diamino-2-(3-methoxypropyl)-naphtho[2,3-f]isoindole-1,3,5,10-tetraone)
Structural Similarities :
- Shares the naphtho[2,3-f]isoindole fused-ring system.
Key Differences : - Functional Groups : Disperse Blue 60 has four ketone groups (tetraone) versus two (dione) in the target compound.
- Substituents: Includes amino (-NH₂) and 3-methoxypropyl groups, which enhance solubility and dye properties.
- Applications: Used as a commercial disperse dye due to its chromophoric amino and ketone groups .
| Property | 2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione | Disperse Blue 60 |
|---|---|---|
| Core Structure | Naphtho[2,3-f]isoindole | Naphtho[2,3-f]isoindole |
| Ketone Groups | 5,10-dione | 1,3,5,10-tetraone |
| Key Substituents | tert-Butyl (C(CH₃)₃) | Amino (-NH₂), 3-methoxypropyl (-OCH₂CH₂CH₂OCH₃) |
| Applications | Not explicitly stated (potential dye/material) | Textile dye (CAS No. 12217–80–0) |
4-Methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic Acid
Structural Similarities :
- Contains a fused heterocyclic system (pyrido[2,3-f]quinoxaline). Key Differences:
- Heteroatoms: Incorporates nitrogen atoms in the pyridine and quinoxaline rings, unlike the all-carbon isoindole system.
- Functional Groups : Carboxylic acid (-COOH) at position 8 enhances polarity and antibacterial activity.
- Applications : Exhibits antibacterial activity against E. coli and S. aureus due to its lactam and carboxylic acid groups .
| Property | This compound | Pyrido[2,3-f]quinoxaline Derivative |
|---|---|---|
| Core Structure | Naphtho[2,3-f]isoindole | Pyrido[2,3-f]quinoxaline |
| Key Functional Groups | 5,10-dione | 2,7-dione, carboxylic acid |
| Bioactivity | Not reported | Antibacterial (MIC values: <1 µg/mL) |
Dipyrano[2,3-f:2',3'-h]chromene-2,6-dione Derivatives
Structural Similarities :
- Contains fused aromatic systems with dione groups.
Key Differences : - Ring Composition: Oxygen-rich dipyrano-chromene system vs. hydrocarbon-based isoindole.
- Substituents : Often substituted with dihydroxyphenyl groups, enabling antioxidant or phytochemical activity.
| Property | This compound | Dipyrano-chromene-dione Derivatives |
|---|---|---|
| Core Structure | Naphtho[2,3-f]isoindole | Dipyrano[2,3-f:2',3'-h]chromene |
| Key Functional Groups | 5,10-dione | 2,6-dione |
| Natural Source | Synthetic | Plant-derived (e.g., Smilax glabra) |
2-tert-Butyl-6-fluoro-5-nitro-1H-indole
Structural Similarities :
- Contains a tert-butyl group and aromatic heterocycle (indole).
Key Differences : - Ring System : Simpler indole vs. fused naphtho-isoindole.
- Substituents: Nitro (-NO₂) and fluoro (-F) groups enhance electronic effects.
- Applications : Intermediate in pharmaceuticals (e.g., Vertex patents) .
| Property | This compound | 2-tert-Butyl-6-fluoro-5-nitro-1H-indole |
|---|---|---|
| Core Structure | Naphtho[2,3-f]isoindole | Indole |
| Key Functional Groups | 5,10-dione | Nitro, fluoro |
| Role in Synthesis | Potential dye precursor | Pharmaceutical intermediate |
Biological Activity
2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione is a synthetic compound belonging to the isoindole family, which has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, including its anticancer properties, cytotoxic effects, and other pharmacological potentials based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique isoindole structure, which consists of a naphthalene core with functional groups that influence its biological interactions. The molecular formula is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoindole derivatives. For instance, a study evaluated various isoindole-1,3-dione derivatives against adenocarcinoma (A549-Luc) cell lines. The results indicated that these compounds exhibited significant inhibitory effects on cell viability:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 3 | 114.25 | A549 |
| Compound 4 | 116.26 | A549 |
These findings suggest that modifications in the chemical structure can enhance the anticancer activity of these derivatives .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method demonstrated that this compound exhibits cytotoxic effects across multiple cancer cell lines. The compound's efficacy was compared against standard chemotherapeutic agents, showing promising results in inhibiting tumor growth in vivo.
In Vivo Studies
In a preclinical model using nude mice implanted with A549-luc lung cancer cells, the administration of isoindole derivatives resulted in notable reductions in tumor size and improved survival rates compared to control groups. The treatment regimen involved multiple doses administered via tail vein injection over a period of 60 days .
The mechanism underlying the anticancer activity of this compound appears to involve inhibition of key enzymes associated with cancer proliferation. Isoindole derivatives have been shown to act as tyrosine kinase inhibitors, which are crucial in signaling pathways that regulate cell growth and division .
Additional Biological Activities
Beyond anticancer properties, isoindole compounds have been explored for their antimicrobial activities. Research indicates that certain derivatives demonstrate effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Studies
- Study on Anticancer Activity : In a controlled experiment involving xenograft models with A549 cells, treated mice showed a significant decrease in tumor volume compared to untreated controls. Histopathological analysis confirmed reduced malignancy and improved tissue morphology in treated subjects.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related isoindole compounds against Staphylococcus species. Results indicated low MIC (minimum inhibitory concentration) values for selected derivatives, confirming their potential as therapeutic agents against resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
